2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile
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Overview
Description
2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of 4-trifluoromethylstyrene with suitable reagents. One common method includes the use of diazo compounds and transition metal catalysts to facilitate the cyclopropanation reaction . Another approach involves the use of α-bromo ketones and aldehydes in the presence of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a metal catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid
- 4-(Trifluoromethyl)phenylacetonitrile
- 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarboxylate
Uniqueness
2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile is unique due to the presence of two nitrile groups on the cyclopropane ring, which can participate in various chemical reactions and provide additional sites for functionalization. The trifluoromethyl group also imparts distinct electronic and steric properties, enhancing the compound’s stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H7F3N2 |
---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]cyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C12H7F3N2/c13-12(14,15)9-3-1-8(2-4-9)10-5-11(10,6-16)7-17/h1-4,10H,5H2 |
InChI Key |
DPOPGKSYWMXCSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C#N)C#N)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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